molecular formula C17H12BrN3O2 B2592646 (E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide CAS No. 327082-87-1

(E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide

Cat. No.: B2592646
CAS No.: 327082-87-1
M. Wt: 370.206
InChI Key: RQIKMGSLJCNQFU-RGVLZGJSSA-N
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Description

(E)-N’-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide is a chemical compound that features a furan ring substituted with a 4-bromophenyl group and a methylene-linked isonicotinohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide typically involves the condensation reaction between 5-(4-bromophenyl)furan-2-carbaldehyde and isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Azides, thiols, and other substituted derivatives.

Scientific Research Applications

(E)-N’-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N’-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(4-bromophenyl)-4-(furan-2-yl(hydroxy)methylene)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
  • 3-(5-(4-bromo-phenyl)-furan-2-yl)-2-cyano-acrylic acid methyl ester

Uniqueness

(E)-N’-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide is unique due to its specific combination of a furan ring, a bromophenyl group, and an isonicotinohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O2/c18-14-3-1-12(2-4-14)16-6-5-15(23-16)11-20-21-17(22)13-7-9-19-10-8-13/h1-11H,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIKMGSLJCNQFU-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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